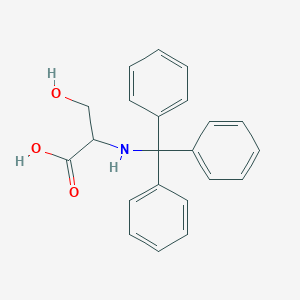
1-ethynyl-3,3-dimethylcyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethynyl-3,3-dimethylcyclohexan-1-ol is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexanol, featuring an ethynyl group and two methyl groups attached to the cyclohexane ring
Métodos De Preparación
The synthesis of 1-ethynyl-3,3-dimethylcyclohexan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone, which undergoes alkylation to introduce the ethynyl group.
Reaction Conditions: The reaction is carried out under controlled conditions, often using a strong base such as sodium amide (NaNH2) to deprotonate the alkyne and facilitate the nucleophilic addition to the carbonyl group of cyclohexanone.
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity. The process may also include purification steps such as distillation or recrystallization to isolate the desired product.
Análisis De Reacciones Químicas
1-ethynyl-3,3-dimethylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The compound can be reduced to form the corresponding alkane or alkene, often using hydrogenation catalysts such as palladium on carbon (Pd/C).
Substitution: The ethynyl group can undergo nucleophilic substitution reactions, where the alkyne is replaced by other functional groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like lithium aluminum hydride (LiAlH4) for reduction. Reaction conditions vary based on the desired transformation, including temperature, solvent, and reaction time.
Aplicaciones Científicas De Investigación
1-ethynyl-3,3-dimethylcyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties, including antitumor activity, is ongoing.
Industry: It is utilized in the development of new materials and chemical processes, particularly in the field of polymer chemistry.
Mecanismo De Acción
The mechanism by which 1-ethynyl-3,3-dimethylcyclohexan-1-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethynyl group can participate in π-π interactions, while the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity and specificity. Pathways involved may include metabolic transformations and signal transduction processes.
Comparación Con Compuestos Similares
1-ethynyl-3,3-dimethylcyclohexan-1-ol can be compared with other similar compounds, such as:
Cyclohexanol: Lacks the ethynyl and methyl groups, resulting in different chemical reactivity and physical properties.
1-Ethynylcyclohexanol: Similar structure but without the additional methyl groups, affecting its steric and electronic characteristics.
3,3-Dimethylcyclohexanol:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and physical properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
57559-98-5 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-ethynyl-3,3-dimethylcyclohexan-1-ol |
InChI |
InChI=1S/C10H16O/c1-4-10(11)7-5-6-9(2,3)8-10/h1,11H,5-8H2,2-3H3 |
Clave InChI |
HIHHHOINJQWJTO-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCC(C1)(C#C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethyl-3-[(ethyloxy)methyl]-1H-pyrazol-5-amine](/img/structure/B8760638.png)







![3-Bromo-7-iodothieno[3,2-c]pyridin-4(5H)-one](/img/structure/B8760697.png)


